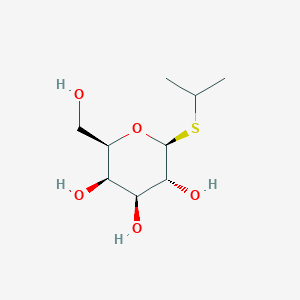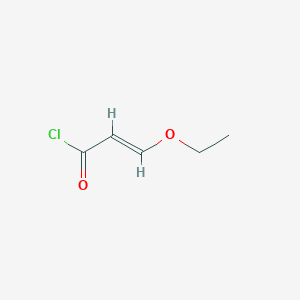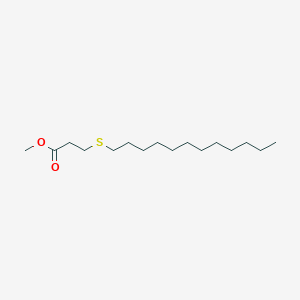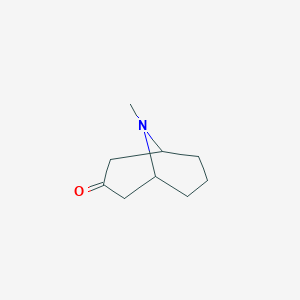
2,3,5,6-Tetrafluorobenzaldehyde
Overview
Description
2,3,5,6-Tetrafluorobenzaldehyde (TFB) is an organic compound belonging to the class of aldehydes. It is a colorless solid with a pungent odor and is soluble in most organic solvents. It is used in a variety of industrial and scientific applications, such as in the synthesis of pharmaceuticals and in the preparation of polymers. In addition, it has been used as an intermediate in the production of other compounds, such as 2,3,5,6-tetrafluorotoluene (TFT).
Scientific Research Applications
Polymer Research : A study highlights the synthesis of versatile fluorinated molecules like 1,2,4,5-tetrafluorobenzaldehyde, which is related to 2,3,5,6-tetrafluorobenzaldehyde, for polymer research. These compounds have applications in the development of partially fluorinated polyphenylenevinylene, a significant polymer material (Krebs & Jensen, 2003).
Complex Synthesis : It is used to produce zinc(II) barium(II) and copper(II) barium(II) complexes through its reaction with isothiosemicarbazide hydroiodide. These complexes have potential applications in various areas of inorganic chemistry (Arion et al., 1998).
Synthesis of Aryloxy Derivatives : The process leads to 4-aryloxy-2,3,5,6-tetrafluorobenzaldehydes with yields ranging from 14-93%, indicating its utility in synthesizing these compounds for various research applications (Gryko et al., 2008; 2009).
Valenz Isomerization : The synthesis and equilibration of 2-vinyl-3,4,5,6-tetrahydrobenzaldehyde with 4,5-tetramethylene-2H-pyran are explored for potential scientific research applications (Schiess & Chia, 1970).
Electroreduction Studies : The electroreduction of 2,3,4,5,6-pentafluorobenzoic acid to 2,3,5,6-tetrafluorobenzyl alcohol or this compound in a flow cell system offers insights into the applications of these compounds in electrochemical processes (Sato et al., 1992).
Catalysis and Oxidation Reactions : The tetra-nuclear macrocyclic Zn(II) complex ZnL4(Phen)2, synthesized using such compounds, can catalyze selective oxidation reactions of benzyl alcohols, demonstrating high efficiency and selectivity in these processes (Wang et al., 2021).
Safety and Hazards
2,3,5,6-Tetrafluorobenzaldehyde is combustible . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Relevant Papers A preliminary optimization of electrolytic conditions for the production of either 2,3,5,6-tetrafluorobenzyl alcohol or this compound was systematically performed using a laboratory-scale flow-cell system .
Mechanism of Action
Target of Action
The primary target of 2,3,5,6-Tetrafluorobenzaldehyde is Prunus mume hydroxynitrile lyase (PmHNL) . PmHNL is an enzyme that catalyzes the cleavage of cyanohydrins .
Mode of Action
This compound interacts with PmHNL as a substrate
Biochemical Pathways
The compound is involved in the biochemical pathway catalyzed by PmHNL
properties
IUPAC Name |
2,3,5,6-tetrafluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F4O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRYOMXPMOLQSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)C=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345039 | |
| Record name | 2,3,5,6-Tetrafluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19842-76-3 | |
| Record name | 2,3,5,6-Tetrafluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-Tetrafluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a practical method for synthesizing 4-aryloxy-2,3,5,6-tetrafluorobenzaldehydes using 2,3,5,6-Tetrafluorobenzaldehyde as a starting material?
A1: A new and practical process utilizes this compound and various phenols to synthesize 4-aryloxy-2,3,5,6-tetrafluorobenzaldehydes. [, ] This convergent method employs nucleophilic substitution in the presence of inorganic fluorides. Studies demonstrate the methodology's tolerance to diverse substituents, allowing the introduction of various aryl and heteroaryl groups, leading to the successful preparation of twelve different aldehydes with yields ranging from 14% to 93%. [, ]
Q2: Can this compound be used in the synthesis of larger macrocyclic structures?
A2: Yes, this compound acts as a key building block in synthesizing meso-porphyrinyl-substituted expanded porphyrins. [] These structures form through an acid-catalyzed condensation reaction between 4-porphyrinyl-2,3,5,6-tetrafluorobenzaldehyde, derived from this compound, and pyrrole. []
Q3: Are there alternative synthetic routes to obtain derivatives of this compound?
A3: Research indicates that this compound can be obtained through the product-selective electroreduction of 2,3,4,5,6-pentafluorobenzoic acid. [] This method, employing a flow cell system, offers a potential alternative pathway for synthesizing this compound and potentially its derivatives. []
Q4: What are the potential applications of compounds derived from this compound?
A4: While the provided research primarily focuses on the synthesis and characterization of this compound derivatives, their unique structural features suggest potential applications in various fields. These may include:
- Building blocks for supramolecular chemistry: The successful incorporation of this compound derivatives into expanded porphyrins [] highlights their potential as building blocks for complex supramolecular architectures.
- Photochemical and photophysical studies: The presence of the tetrafluorophenyl moiety can influence the electronic properties and photochemical behavior of molecules, making them interesting for applications in areas like photodynamic therapy or as photosensitizers. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![6-Ethylbenzo[d]thiazol-2-ol](/img/structure/B28342.png)